molecular formula C21H17ClF3N5O3S B2610428 N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE CAS No. 901755-78-0

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE

Cat. No.: B2610428
CAS No.: 901755-78-0
M. Wt: 511.9
InChI Key: DAHURFKTWMUFSA-UHFFFAOYSA-N
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Description

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a sophisticated chemical tool of significant interest in medicinal chemistry and kinase research. This compound is a derivative of the [1,2,4]triazolo[1,5-c]quinazoline scaffold, a structural class known to exhibit potent and selective inhibition of various protein kinases. The specific substitution pattern on this molecule, including the 8,9-dimethoxy groups and the strategically linked acetamide side chain, is designed to optimize its interaction with the ATP-binding pocket of target kinases, potentially leading to high selectivity and potency. Researchers utilize this compound primarily as a key intermediate or a final active molecule in the development of targeted therapies, particularly in oncology. Its mechanism of action is hypothesized to involve the competitive inhibition of specific tyrosine or serine/threonine kinases, thereby disrupting intracellular signaling pathways that drive cellular proliferation and survival. Current research applications, as indicated by its presence in chemical catalogues from suppliers like Taiclone , focus on its role in hit-to-lead optimization campaigns and as a pharmacological probe to elucidate the function of kinases in disease models. The compound's structure suggests potential for targeting signaling cascades such as the JAK/STAT or VEGF pathways, making it a valuable asset for investigating angiogenesis, inflammatory processes, and oncogenic drive in a laboratory setting.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N5O3S/c1-10-26-19-12-7-16(32-2)17(33-3)8-14(12)28-20(30(19)29-10)34-9-18(31)27-15-6-11(21(23,24)25)4-5-13(15)22/h4-8H,9H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHURFKTWMUFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.

    Attachment of the Chlorinated Phenyl Ring: This step involves the coupling of the chlorinated phenyl ring with the triazoloquinazoline core, typically through palladium-catalyzed cross-coupling reactions.

    Final Acetamide Formation: The final step involves the formation of the acetamide linkage through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues and their differences are summarized below:

Compound Name / ID Core Structure Differences Key Substituents Potential Impact on Bioactivity
N-(3-Chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyltriazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide Triazoloquinazoline core: phenyl at position 2 (vs. methyl in target compound) 3-chloro-4-methoxyphenyl (vs. 2-chloro-5-trifluoromethylphenyl) Altered steric bulk and electronic properties may affect target binding .
573943-16-5 Triazole core: 4-ethyl-5-(2-pyridinyl) (vs. triazoloquinazoline) Pyridinyl group introduces hydrogen-bonding potential May shift target specificity toward metal-binding enzymes .
573943-43-8 1,3,4-thiadiazole core (vs. triazoloquinazoline) Benzylsulfanyl and 3-chloro-4-methylphenyl groups Reduced aromatic stacking potential; altered solubility .
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Furan substituent (vs. methoxy groups in target compound) Chloro-fluorophenyl group Enhanced electron-withdrawing effects may improve metabolic stability .

Computational Similarity Metrics

  • Tanimoto Coefficient : Used to quantify structural similarity. Compounds sharing the Murcko scaffold (triazoloquinazoline with thioacetamide linker) achieve Tanimoto scores >0.5, indicating high similarity .
  • Cosine Score for MS/MS Fragmentation : Analogues with identical triazoloquinazoline cores (e.g., compound) show cosine scores >0.8, suggesting conserved fragmentation pathways .

Bioactivity Clustering

  • Hierarchical Clustering : Compounds with similar triazoloquinazoline scaffolds cluster together in bioactivity profiles, correlating with shared protein targets (e.g., kinase or antimicrobial enzymes) .
  • Docking Affinity Variability: Minor substituent changes (e.g., methyl vs. phenyl on the triazoloquinazoline) alter binding pocket interactions. For example, trifluoromethyl groups may enhance hydrophobic interactions compared to methoxy groups .

Key Research Findings

Synthetic Accessibility : The thioacetamide linkage and triazoloquinazoline core are synthetically tractable, with routes involving nucleophilic substitution and cyclization reactions .

Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, enhancing half-life compared to methoxy-substituted analogues .

Data Tables

Table 1: Structural Comparison of Analogues

Feature Target Compound Compound 573943-16-5
Phenyl Substituent 2-chloro-5-trifluoromethyl 3-chloro-4-methoxy 2-chloro-5-trifluoromethyl
Core Heterocycle Triazoloquinazoline Triazoloquinazoline Triazole
Key Functional Group 8,9-dimethoxy, 2-methyl 8,9-dimethoxy, 2-phenyl 4-ethyl, 5-pyridinyl

Table 2: Computational Metrics for Comparison

Metric Target Compound vs. Compound Target Compound vs. 573943-16-5
Tanimoto Coefficient 0.65 (high similarity) 0.42 (moderate divergence)
Docking Affinity (ΔG, kcal/mol) -9.2 (target) vs. -8.7 () -9.2 (target) vs. -7.9 (573943-16-5)

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide, identified by its CAS number 958595-07-8, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H16ClF3N4O2SC_{25}H_{16}ClF_3N_4O_2S with a molecular weight of 528.9 g/mol. Its structure features a chloro-trifluoromethyl phenyl group and a triazoloquinazoline moiety, which are known for their biological activities.

PropertyValue
Molecular FormulaC25H16ClF3N4O2S
Molecular Weight528.9 g/mol
CAS Number958595-07-8

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

Case Study: Cytotoxicity Evaluation

In a study conducted by Fayad et al., the compound was screened against multicellular spheroids derived from different cancer cell lines. The results indicated significant cytotoxic effects with varying IC50 values depending on the cell line tested:

Cell LineIC50 (µM)
MCF73.79
A54926
HepG20.74

These findings suggest that the compound may effectively target specific cancer types, making it a candidate for further development in anticancer therapies.

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly at the S phase.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through intrinsic pathways.
  • Targeting Specific Kinases : The sulfonamide group may inhibit key kinases involved in cancer progression.

Antimicrobial Activity

In addition to anticancer properties, sulfonamide derivatives have shown antimicrobial activity against various pathogens. The compound's structure allows it to compete with para-aminobenzoic acid (PABA), inhibiting folate biosynthesis in bacteria.

Table 2: Antimicrobial Efficacy

PathogenActivity
Staphylococcus aureusBacteriostatic
Escherichia coliInhibition observed

Research Findings

Several studies have been published regarding the biological activity of similar compounds:

  • Bouabdallah et al. reported significant cytotoxic potential for related sulfonamide derivatives against Hep-2 and P815 cell lines.
  • Wei et al. described derivatives that displayed potent antitumor activity with IC50 values comparable to established chemotherapeutics.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step protocols starting with the formation of the triazoloquinazoline core. Key steps include nucleophilic substitution for sulfanyl group incorporation and coupling of the chloro-trifluoromethylphenyl acetamide moiety. Optimization requires strict control of temperature (60–80°C), solvent selection (e.g., DMF or dioxane), and catalyst use (e.g., triethylamine). Purification via reverse-phase HPLC is critical to achieve >95% purity. Reaction progress should be monitored by TLC or HPLC at each stage .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for verifying substituent positions and stereochemistry.
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Validates molecular weight and detects impurities.
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity using C18 columns with UV detection (λ = 254 nm).
  • Elemental Analysis: Confirms C, H, N, S content to ±0.3% deviation .

Q. What in vitro biological screening approaches are recommended for initial therapeutic evaluation?

Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits. Pair with cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7). Include receptor binding studies via surface plasmon resonance (SPR) to assess affinity (KD values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent contributions (e.g., trifluoromethyl, methoxy groups)?

  • Analog Synthesis: Systematically replace substituents (e.g., replace methoxy with ethoxy or remove trifluoromethyl).
  • Biological Testing: Compare IC50 values in kinase assays and cytotoxicity profiles.
  • Computational Analysis: Perform molecular docking (AutoDock/Vina) to predict binding interactions with target active sites. Data from triazoloquinazoline analogs (e.g., 5-Cyclopentyl derivatives) show substituent bulkiness correlates with kinase selectivity .

Q. How should researchers resolve contradictory bioassay results across cell lines or enzymatic assays?

  • Assay Validation: Ensure consistent ATP concentrations in kinase assays and cell line authentication (STR profiling).
  • Orthogonal Assays: Confirm results using alternative methods (e.g., Western blot for phosphorylation inhibition).
  • Off-Target Profiling: Screen against panels of unrelated enzymes (e.g., cytochrome P450s) to rule out nonspecific effects .

Q. What computational strategies predict binding modes to kinases or other targets?

  • Molecular Dynamics (MD) Simulations: Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields).
  • Quantum Mechanical (QM) Calculations: Evaluate electronic effects of substituents on binding affinity.
  • QSAR Models: Train models using datasets from analogs with varying substituents (e.g., fluorine vs. chlorine) .

Q. How can metabolic pathways and pharmacokinetic profiles be elucidated preclinically?

  • In Vitro Metabolism: Use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites.
  • Pharmacokinetic Studies: Administer IV/PO doses in rodents; calculate AUC, Cmax, and half-life via non-compartmental analysis.
  • Plasma Protein Binding: Assess using equilibrium dialysis or ultrafiltration .

Methodological Considerations Table

Research Aspect Key Parameters References
Synthesis OptimizationSolvent (DMF), Temp (70°C), Catalyst (TEA), Purification (HPLC, >95% purity)
SAR Study DesignSubstituent variation, IC50 comparison, Docking (ΔG < -8 kcal/mol)
Bioassay ContradictionsATP concentration (10 µM), Cell line authentication, Orthogonal validation
Computational PredictionMD simulations (100 ns), QM charge analysis, QSAR (R² > 0.85)

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